4-butoxy-N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide
CAS No.: 393874-54-9
Cat. No.: VC4953277
Molecular Formula: C26H29N7O3S3
Molecular Weight: 583.74
* For research use only. Not for human or veterinary use.
 
                        
Specification
| CAS No. | 393874-54-9 | 
|---|---|
| Molecular Formula | C26H29N7O3S3 | 
| Molecular Weight | 583.74 | 
| IUPAC Name | 4-butoxy-N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide | 
| Standard InChI | InChI=1S/C26H29N7O3S3/c1-3-5-15-36-20-13-11-18(12-14-20)23(35)27-16-21-29-31-25(33(21)19-9-7-6-8-10-19)38-17-22(34)28-24-30-32-26(39-24)37-4-2/h6-14H,3-5,15-17H2,1-2H3,(H,27,35)(H,28,30,34) | 
| Standard InChI Key | OQPSWKUKIKNGOX-UHFFFAOYSA-N | 
| SMILES | CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=NN=C(S4)SCC | 
Introduction
Structural Characteristics and Molecular Properties
The compound features a benzamide core substituted at the para position with a butoxy group (-OC₄H₉). The amide nitrogen is connected to a methylene bridge (-CH₂-) that links to a 1,2,4-triazole ring. This triazole moiety is further functionalized with:
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A phenyl group at position 4 
- 
A thioether (-S-) group at position 5, which connects to a 2-oxoethylthio (-S-CH₂-C(=O)-) unit 
- 
The 2-oxoethylthio group is bonded to a 1,3,4-thiadiazole ring substituted with an ethylthio (-S-C₂H₅) group at position 5. 
Molecular Formula: C₃₀H₃₂N₈O₃S₃
Molecular Weight: 649.82 g/mol
IUPAC Name: 4-butoxy-N-[[5-[[2-[[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide
Key Structural Features:
- 
Triazole-Thiadiazole Hybrid System: The 1,2,4-triazole and 1,3,4-thiadiazole rings are pharmacophores known for antimicrobial and anticancer activities. 
- 
Thioether Linkages: The -S- bridges enhance metabolic stability and membrane permeability. 
- 
Butoxy Group: The hydrophobic chain may improve lipid solubility and bioavailability. 
Synthetic Pathways and Reaction Mechanisms
The synthesis involves multi-step reactions to assemble the hybrid heterocyclic system:
Step 1: Formation of 5-(Ethylthio)-1,3,4-thiadiazol-2-amine
- 
Thiadiazole Ring Formation: Cyclization of thiosemicarbazide with carbon disulfide under basic conditions yields 2-amino-1,3,4-thiadiazole. 
- 
Thiolation: Reaction with ethyl iodide introduces the ethylthio group at position 5. 
Step 2: Synthesis of 2-((5-(Ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl Thioether
- 
Amide Coupling: Condensation of 5-(ethylthio)-1,3,4-thiadiazol-2-amine with chloroacetyl chloride forms 2-chloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide. 
- 
Thiol Substitution: Reaction with mercaptoethanol replaces the chloride with a thiol group. 
Step 3: Assembly of the Triazole Core
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Triazole Formation: A Huisgen 1,3-dipolar cycloaddition between an alkyne and azide generates the 1,2,4-triazole ring. 
- 
Functionalization: - 
Phenyl group introduction via nucleophilic substitution. 
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Thioether linkage to the 2-oxoethylthio-thiadiazole unit. 
 
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Step 4: Final Amide Coupling
The triazole-thiadiazole intermediate reacts with 4-butoxybenzoic acid via EDC/HOBt-mediated amide bond formation.
| Property | Value | 
|---|---|
| LogP (Partition Coefficient) | 3.8 (predicted) | 
| Hydrogen Bond Donors | 3 | 
| Hydrogen Bond Acceptors | 9 | 
| Rotatable Bonds | 12 | 
Comparative Analysis with Structural Analogues
The compound’s design draws inspiration from VC6965940 (CAS 391929-77-4), a triazole derivative with demonstrated anticancer activity. Key differences include:
- 
Substitution Pattern: Replacement of the fluorophenyl group with a phenyl group may alter target selectivity. 
- 
Extended Linker: The additional thiadiazole-thioether chain could enhance binding to cysteine-rich enzyme active sites. 
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